![molecular formula C27H31NO6 B14958247 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B14958247.png)
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
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Overview
Description
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
The synthesis of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves several steps. One common method starts with the preparation of 4-methyl-2-oxo-2H-chromen-7-yl derivatives, which are then reacted with various organic halides to introduce the desired functional groups . The reaction conditions typically involve the use of dry solvents like dimethylformamide (DMF) and bases such as triethylamine (TEA) at elevated temperatures (around 70°C) . The final product is isolated by precipitation and purified through recrystallization from ethanol .
Chemical Reactions Analysis
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate undergoes various chemical reactions, including:
Scientific Research Applications
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.
Biological Studies: The compound is used in various biological assays to evaluate its effects on different cell lines and microorganisms.
Industrial Applications: Due to its unique chemical structure, it is also explored for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria . The compound’s anti-inflammatory effects could be attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar compounds to 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate include other coumarin derivatives such as:
- 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate
- 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 3-(1H-indol-3-yl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate
- 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties .
Properties
Molecular Formula |
C27H31NO6 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-propylchromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C27H31NO6/c1-3-10-23-19(2)22-15-14-21(17-24(22)34-26(23)30)33-25(29)13-8-5-9-16-28-27(31)32-18-20-11-6-4-7-12-20/h4,6-7,11-12,14-15,17H,3,5,8-10,13,16,18H2,1-2H3,(H,28,31) |
InChI Key |
MYTXRYLWKWXWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3)OC1=O)C |
Origin of Product |
United States |
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